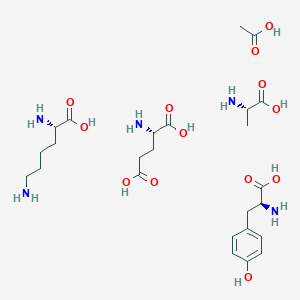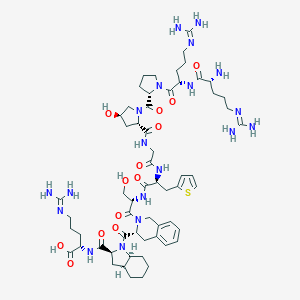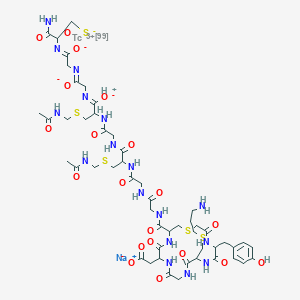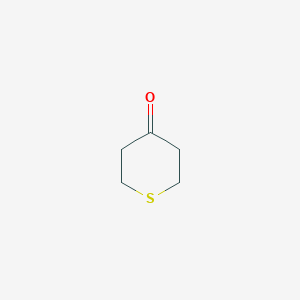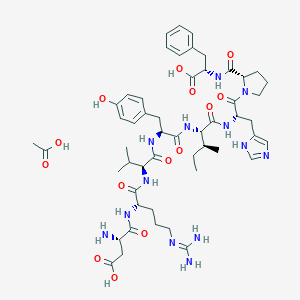
Angiotensin-II-Acetat
Übersicht
Beschreibung
Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure . It may be used for the treatment of septic or other distributive shock .
Synthesis Analysis
The biosynthesis of angiotensin II-like peptide was measured in primary cultured brain cells from the fetal rat . Cells from the whole brains of 20-day gestational age Sprague-Dawley rats were dissociated by mild trypsinization and grown for 5 days in supplemented (serum-free) medium prior to experimental analysis .
Molecular Structure Analysis
Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Angiotensin II acts on Angiotensin receptor (AT1) on presynaptic adrenergic nerves → release of catecholamine → excessive catecholamine can be harmful as it can cause myocyte necrosis .
Chemical Reactions Analysis
Angiotensin II is metabolized by aminopeptidase A and angiotensin-converting enzyme 2 to angiotensin- (2-8) (angiotensin III) and angiotensin- (1-7), respectively, in plasma, erythrocytes, and other organs .
Physical And Chemical Properties Analysis
Angiotensin II human acetate has a molecular formula of C52H75N13O14 and a molecular weight of 1106.2 g/mol . It is soluble in water (25 mg/ml), yielding a clear, colorless solution. It is also soluble in organic solvents (including ethanol) and in aqueous solutions (pH 5–8) .
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Erkrankungen Forschung
Angiotensin-II-Acetat: spielt eine entscheidende Rolle bei der Erforschung von Herz-Kreislauf-Erkrankungen (KHK). Es wird verwendet, um die pathogene Entwicklung von KHK zu verstehen, einschließlich endothelialer Dysfunktion, oxidativem Stress und hyperinflammatorischen Reaktionen. Diese Bedingungen überschneiden sich mit den Komplikationen von COVID-19, was this compound bedeutsam für die Erforschung des Zusammenhangs zwischen KHK und Coronavirus macht, insbesondere im Kontext der Dysregulation des Renin-Angiotensin-Systems (RAS) .
Hypertonie und Blutdruckregulation
Als potenter Agonist von Angiotensin-II-Rezeptoren ist this compound essenziell für die Erforschung von Hypertonie. Es unterstützt die Untersuchung der Rolle des RAS bei der Aufrechterhaltung der Herz-Kreislauf-Funktion und des Blutdrucks. Das Peptid ist auch ein Ziel für die Entwicklung blutdrucksenkender Medikamente .
Entwicklung analytischer Methoden
This compound dient als Modellverbindung bei der Entwicklung und Bewertung analytischer Methoden für Peptide und Proteine. Die Verwendung in der Massenspektrometrie (MS) trägt zur Verfeinerung von Techniken zur Identifizierung und Quantifizierung von Peptiden bei, was für verschiedene Bereiche der biochemischen Forschung unerlässlich ist .
Neurologische Studien
Das Peptid ist an der Freisetzung von Katecholaminen aus dem Nebennierenmark und dopaminergen Neuronen im zentralen Nervensystem beteiligt. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung neurologischer Funktionen und Störungen im Zusammenhang mit der Neurotransmitterfreisetzung .
Endokrinologie
This compound wird verwendet, um das endokrine System, insbesondere die Reaktion der Nebennieren auf Reize, zu erforschen. Es hilft, die hormonelle Regulation und die Reaktionsmechanismen zu verstehen, die entscheidend für die Aufrechterhaltung der Homöostase sind .
Immunologie und Entzündung
Forschungen mit this compound umfassen die Untersuchung seiner Auswirkungen auf Immunantworten und Entzündungen. Es ist besonders relevant im Kontext von Krankheiten, bei denen das RAS eine Rolle spielt, wie z. B. bei den Entzündungsprozessen der Atherosklerose .
Wirkmechanismus
Target of Action
Angiotensin II acetate primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and the balance of salt and water in the body .
Mode of Action
The interaction of Angiotensin II acetate with its target receptor, AT-1, stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , which causes smooth muscle contraction . This results in vasoconstriction , leading to an increase in blood pressure .
Biochemical Pathways
Angiotensin II acetate is part of the renin-angiotensin-aldosterone system (RAAS) . It is generated from an extended form of angiotensin I, the dodecapeptide angiotensin-(1–12), which is converted to Angiotensin II directly by chymase . This pathway is particularly active in the human heart .
Pharmacokinetics
Angiotensin II acetate is metabolized by aminopeptidase A and angiotensin converting enzyme 2 to angiotensin- (2-8) [angiotensin III] and angiotensin- (1-7), respectively, in plasma, erythrocytes, and many major organs . The time to peak is approximately 5 minutes, and the half-life of elimination is less than 1 minute when administered intravenously .
Result of Action
The primary result of Angiotensin II acetate’s action is an increase in blood pressure due to vasoconstriction . It also stimulates the release of aldosterone, which leads to sodium retention and potassium loss in the kidneys . This further contributes to the regulation of blood pressure .
Action Environment
The action of Angiotensin II acetate can be influenced by various environmental factors. For instance, the presence of other medications, such as Angiotensin II Receptor Blockers and Angiotensin-Converting Enzyme Inhibitors , can diminish or enhance the therapeutic effect of Angiotensin II . Furthermore, the physiological state of the patient, such as the volume status and the presence of other comorbidities, can also affect the efficacy and stability of Angiotensin II acetate .
Safety and Hazards
Zukünftige Richtungen
The use of angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . Summarizing the relationship between the RAS and aging process may be of great significance for providing new strategies for humans to delay aging in the future .
Eigenschaften
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32044-01-2, 68521-88-0 | |
| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of Angiotensin II acetate, and how does its administration impact patients experiencing vasoplegic syndrome?
A1: Angiotensin II acetate is a potent vasoconstrictor that acts as an agonist at angiotensin II receptors. [, ] In cases of vasoplegic syndrome, a condition characterized by low systemic vascular resistance and often unresponsive to conventional vasopressors, Angiotensin II acetate demonstrates efficacy. It acts directly on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. [] A case report highlights its successful use in a patient with severe, pharmacoresistant vasoplegic syndrome following left ventricular assist device implantation. The patient, unresponsive to high doses of norepinephrine and vasopressin, exhibited a rapid increase in blood pressure and improvement in other hemodynamic parameters upon Angiotensin II acetate administration. []
Q2: How does Angiotensin II acetate influence platelet aggregation, particularly within the cerebral microvasculature, and what is the potential clinical significance of this effect?
A2: Research suggests that Angiotensin II acetate may play a role in modulating platelet activity within the cerebral microvasculature. In a study involving mice, pre-treatment with Angiotensin II acetate significantly delayed platelet aggregation in injured cerebral arterioles. [] While the precise mechanism was not fully elucidated in the study, the authors propose that the anti-aggregatory effect might be linked to Angiotensin II's ability to stimulate prostacyclin synthesis or release. [] This finding suggests a potential protective role of Angiotensin II acetate against ischemic events in the brain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)





